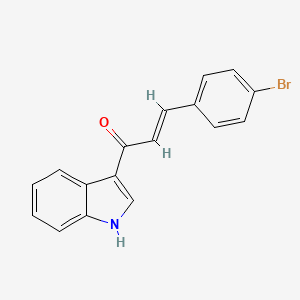
Mao-B-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-26 is a compound that serves as both a monoamine oxidase B (MAO-B) and acetylcholinesterase inhibitor. It has shown potential as a neuroprotective agent, particularly in the context of Alzheimer’s disease. This compound safeguards SH-SY5Y cells from amyloid-beta-induced toxicity, including morphological alterations, reactive oxygen species production, and membrane damage, while also preventing amyloid-beta-triggered autophagy and apoptosis .
Preparation Methods
The synthetic routes and reaction conditions for Mao-B-IN-26 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption
Chemical Reactions Analysis
Mao-B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s interactions with different reagents and conditions are crucial for its inhibitory effects on MAO-B and acetylcholinesterase. Common reagents used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions are aldehydes, acids, alcohols, or glycols, depending on the specific reaction conditions .
Scientific Research Applications
Mao-B-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of MAO-B and acetylcholinesterase, providing insights into the development of new therapeutic agents . In biology, this compound is used to investigate the mechanisms of neuroprotection and the prevention of amyloid-beta-induced toxicity . In medicine, the compound holds potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical pathways .
Mechanism of Action
Mao-B-IN-26 exerts its effects by inhibiting the activity of MAO-B and acetylcholinesterase. The inhibition of MAO-B increases the availability of dopamine in the brain, which can modestly improve movement symptoms in Parkinson’s disease . The compound interacts with critical amino acid residues such as Tyr60, Ile198, and Ile199, which are essential for its binding affinity and inhibitory activity . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic transmission and providing neuroprotective effects .
Comparison with Similar Compounds
Mao-B-IN-26 is unique in its dual inhibitory activity against both MAO-B and acetylcholinesterase. Similar compounds include rasagiline and safinamide, which are selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another similar compound is methylene blue, a reversible selective MAO-A inhibitor with antidepressant properties . The uniqueness of this compound lies in its combined inhibitory effects, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C17H12BrNO |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-13-8-5-12(6-9-13)7-10-17(20)15-11-19-16-4-2-1-3-14(15)16/h1-11,19H/b10-7+ |
InChI Key |
RVUJDYIDVJKIFK-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


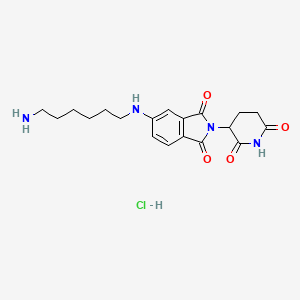
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
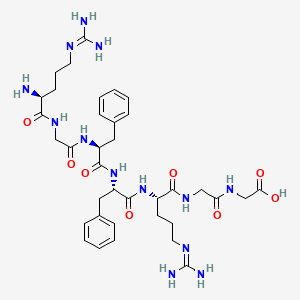
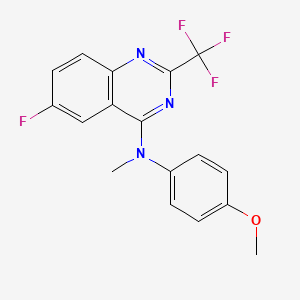
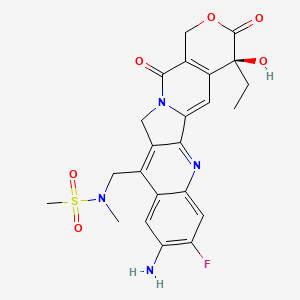
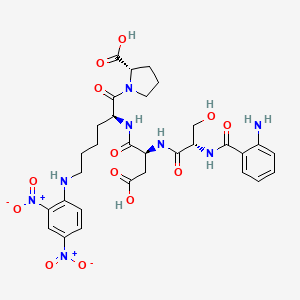
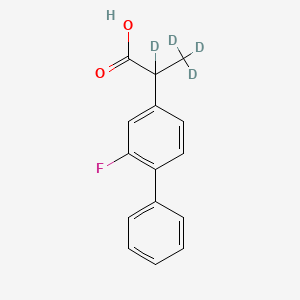

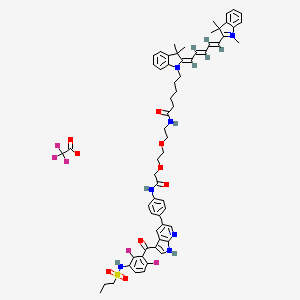
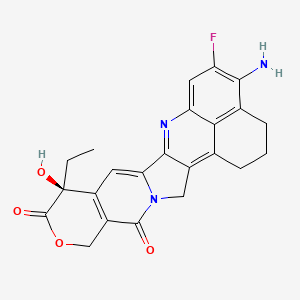
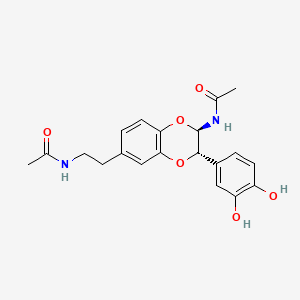
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
